molecular formula C17H14O3 B1588754 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one CAS No. 3654-49-7

1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one

Cat. No.: B1588754
CAS No.: 3654-49-7
M. Wt: 266.29 g/mol
InChI Key: FTEGUKWEUQPKIS-YDWXAUTNSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one . The stereochemical descriptors E,E indicate that the substituents on the double bonds at positions 1 and 4 are trans-configured.

Key identifiers :

Property Value/Description
Molecular formula C₁₇H₁₄O₃
Molecular weight 266.29 g/mol
CAS registry number 3654-49-7
SMILES notation C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)O
InChIKey FTEGUKWEUQPKIS-YDWXAUTNSA-N

Synonyms :

  • 4,4'-Dihydroxydistyrylketon
  • Bis(4-hydroxystyryl)ketone
  • (1E,4E)-1,5-bis(4-hydroxyphenyl)-3-penta-1,4-dienone.

Structural Isomerism and Tautomeric Forms

Geometric Isomerism

The compound exhibits cis-trans isomerism due to the presence of two double bonds in the pentadienone backbone. The E,E-configuration is thermodynamically favored, as trans isomers generally exhibit lower steric strain and higher stability compared to cis isomers. Computational studies on related chalcones suggest that the trans arrangement minimizes torsional strain between the aromatic rings and the conjugated system.

Tautomeric Equilibria

While enol-keto tautomerism is common in chalcones with hydroxyl groups adjacent to carbonyls, this compound lacks such a structural motif. The hydroxyl groups are para-substituted on the aromatic rings, making enolization unlikely under standard conditions. However, in polar solvents or at elevated temperatures, minor keto-enol interconversion may occur, but this remains unreported in literature.

Crystallographic Data and Polymorphism

No direct crystallographic data for 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one has been reported. However, analogous chalcones with similar substituents exhibit supramolecular interactions such as:

  • Hydrogen bonding : Between hydroxyl groups and carbonyl oxygens.
  • π-π stacking : Between aromatic rings.
  • C–H⋯O/S interactions : Observed in co-crystals with sulfur-containing ligands.

Polymorphism is not documented, but the presence of hydroxyl groups suggests potential hydrate formation under humid conditions.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Characteristics
Proton Type Chemical Shift (δ, ppm) Multiplicity Integration Assignments
Aromatic (para-OH) 6.8–7.0 Doublet 4H C₆H₄–OH
α,β-Unsaturated (C=CH) 7.5–7.8 Singlet 2H C=CH–C=O
Carbonyl (C=O) 10.0–10.5 Singlet 2H –OH

Note: The absence of splitting in the α,β-unsaturated region confirms the E,E-configuration.

¹³C NMR Key Peaks
Carbon Type Chemical Shift (δ, ppm) Assignments
Carbonyl (C=O) 188–190 C=O
α,β-Unsaturated (C=CH) 120–130 C=CH–C=O
Aromatic (para-OH) 115–130 C₆H₄–OH
Quaternary (C–C) 140–150 Central backbone

UV-Vis and Infrared Spectral Analysis

UV-Vis Absorption

The conjugated system absorbs strongly in the 300–400 nm range , with λₘₐₓ values influenced by:

  • Substituent effects : Electron-donating hydroxyl groups enhance π→π* transitions.
  • Solvent polarity : Bathochromic shifts observed in polar solvents.
Infrared (IR) Spectral Features
Functional Group Wavenumber (cm⁻¹) Intensity Assignments
C=O (conjugated ketone) 1660–1680 Strong C=O stretch
C=C (α,β-unsaturated) 1600–1650 Medium C=C stretch
O–H (aromatic) 3200–3500 Broad –OH stretch
C–O (aromatic ether) 1250–1300 Weak C–O vibration

Comparison to literature: The C=O stretch aligns with conjugated ketones (1660–1705 cm⁻¹).

Mass Spectrometric Fragmentation Patterns

Key fragments :

m/z (Relative Intensity) Fragmentation Pathway
266 (M⁺) Molecular ion [C₁₇H₁₄O₃]⁺
237 (M–COH₂) Loss of –OCH₃ (unlikely; no methyl groups present)
161 ([C₉H₉O₂]⁺) Cleavage at the central ketone, yielding hydroxyphenyl fragments

Note: The absence of prominent peaks for m/z 237 suggests stability of the hydroxyl groups under ionization conditions.

Data Summary Table

Property Value/Description
IUPAC Name (1E,4E)-1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Isomerism E,E-configuration; no cis isomers reported
NMR (¹H) δ 6.8–7.0 (aromatic), 7.5–7.8 (C=CH), 10.0–10.5 (–OH)
IR (C=O) 1660–1680 cm⁻¹
UV-Vis λₘₐₓ ~350 nm (conjugated system)
Mass Spec (M⁺) m/z 266 (100%)

Properties

IUPAC Name

(1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12,18-19H/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEGUKWEUQPKIS-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3654-49-7
Record name 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003654497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one
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Preparation Methods

Preparation Methods of 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one

Claisen-Schmidt Aldol Condensation Approach

The most common and effective method to prepare this compound involves a double aldol condensation between 4-hydroxybenzaldehyde and acetone or its derivatives under basic or acidic catalysis.

General Synthetic Route
  • Step 1: Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one intermediate by reacting 4-hydroxybenzaldehyde with acetone at room temperature in the presence of a base (e.g., NaOH or K2CO3).
  • Step 2: Further condensation of this intermediate with another equivalent of 4-hydroxybenzaldehyde to form the target this compound.

This reaction typically proceeds via the Claisen-Schmidt mechanism, favoring the formation of (E,E)-isomers due to thermodynamic stability.

Reaction Conditions and Yields
  • Catalysts: Commonly sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
  • Solvents: Ethanol, methanol, or dimethylformamide (DMF).
  • Temperature: Room temperature to moderate heating (25–80 °C).
  • Reaction Time: 1 to 6 hours depending on conditions.
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Typical yields range from 70% to 90%, with melting points reported around 237–238 °C, indicating high purity and successful synthesis.

Detailed Experimental Procedure from Literature

Based on the study published in MDPI (2017) and J-Stage (2008):

Step Reagents & Conditions Description Yield (%) Melting Point (°C) Reference
1 4-Hydroxybenzaldehyde (20 mmol), acetone (20 mL), NaOH Stir at room temperature for Claisen-Schmidt aldol condensation to form intermediate (1) ~85
2 Intermediate (1) (4 mmol), 4-hydroxybenzaldehyde (4 mmol), base catalyst, DMF (3-4 mL) Stir at room temperature to 50 °C for 4–6 hours to yield this compound 70–90 237–238
3 Purification by recrystallization from ethanol/water (9:1) Crystallization to obtain pure yellow crystals

Mechanistic Insights

  • The reaction proceeds via base-catalyzed enolate formation from acetone.
  • The enolate attacks the aldehyde carbonyl carbon of 4-hydroxybenzaldehyde.
  • Subsequent dehydration leads to α,β-unsaturated ketone formation.
  • Repetition of this process on both sides of the pentadienone backbone yields the symmetrical bis(4-hydroxyphenyl) derivative.
  • The conjugation and hydroxyl groups stabilize the product and facilitate crystallization.

Alternative Catalytic Systems

  • Acid catalysts such as sulfuric acid (H2SO4) have also been employed for related dibenzylideneacetone derivatives, but base catalysis remains preferred for hydroxy-substituted analogues due to milder conditions and better yields.
  • Potassium carbonate in DMF is used for alkylation steps in some derivatives but is less common for direct synthesis of the title compound.

Analytical Data Supporting Preparation

The synthesized compound is characterized by:

Analytical Method Key Findings Data Example for this compound
Melting Point Sharp melting point indicating purity 237–238 °C
IR Spectroscopy C=O stretch (~1650 cm⁻¹), C=C stretch (~1600 cm⁻¹), O-H stretch Confirmed functional groups
1H-NMR Signals corresponding to aromatic protons and olefinic hydrogens Multiplets at δ 6.8–7.7 ppm, characteristic double bonds
13C-NMR Carbonyl carbon at ~190 ppm, aromatic and alkene carbons Consistent with conjugated diketone structure
UV-Vis Spectroscopy Absorption maxima around 330 nm due to conjugation Supports extended π-conjugation

These data confirm the successful synthesis and structural integrity of the compound.

Summary Table of Preparation Methods

Method Reagents Catalyst Solvent Temperature Yield (%) Notes
Claisen-Schmidt Aldol Condensation 4-Hydroxybenzaldehyde + Acetone NaOH, K2CO3 Ethanol, DMF Room temp to 50 °C 70–90 Most common, high yield, mild conditions
Acid-Catalyzed Aldol Condensation Similar substrates H2SO4 Ethanol Elevated temp 70–85 Less common for hydroxy derivatives
Alkylation (for derivatives) Intermediate + alkyl halides K2CO3 DMF 50–80 °C Variable Used for functionalization, not direct synthesis

Chemical Reactions Analysis

Types of Reactions

1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored for its therapeutic potential in treating various diseases due to its bioactive properties.
  • Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.

Anti-bacterial Properties

Mono-carbonyl analogues of curcumin have anti-bacterial properties .

Inhibitor of hGSTP1-1

Monocarbonyl curcumin derivative DM96 acts as a strong hGSTP1-1 inhibitor . The compound DM96 appears to be the strongest inhibitor against hGSTP1-1, with an IC50 value of 5.45 ± 1.08 μM .

Kinetic inhibition studies of the most potent inhibitors demonstrated that they function as non-competitive/mixed-type inhibitors .

Cytotoxicity

The strongest hGSTP1-1 inhibitor, DM96, exhibited the highest cytotoxicity with an IC50 value of 8.60 ± 1.07 μΜ . The results of cytotoxicity for DM96 against DU-145 cells are comparable to the IC50 values reported in the literature for the parent molecule curcumin and its corresponding analogues in the same cell line and experimental conditions .

Molecular Interactions

All studied curcumin analogues were found to form hydrophobic interactions with the residue Gln52, as well as hydrogen bonds with the nearby residues Gln65 and Asn67 . Additional hydrophobic interactions with the residues Phe9 and Val36 as well as π–π stacking interaction with Phe9 contributed to the superior inhibitory activity of DM96 . The van der Waals component through shape complementarity was found to play the most important role in DM96-inhibitory activity .

Table of IC50 Values

CompoundIC50 (μM)
DM965.45 ± 1.08
DM15111.17 ± 1.03
DM10919.53 ± 1.04
DMC37.72 ± 1.02

Mechanism of Action

The mechanism of action of 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogues
Compound Name Substituents Key Biological Activities Notable Findings References
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one 4-hydroxyphenyl Cytotoxicity (HepG-2, Huh-7) Moderate activity (IC₅₀ ~143 µM); isolated from Gleditsia species.
(1E,4E)-1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (CB) 4-hydroxy-3-methoxyphenyl Neuroprotection, Antioxidant Enhances NRF2 expression and antioxidant enzymes in PC12 cells.
1,5-Bis(2-chlorophenyl)penta-1,4-dien-3-one 2-chlorophenyl Anti-trichomoniasis Comparable to metronidazole; eradicates Trichomonas vaginalis in vitro.
(1E,4E)-1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one 4-chlorophenyl Structural/Pharmacological Crystal structure resolved (space group P2₁/c); potential anti-inflammatory applications.
(1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one 4-methylphenyl Not explicitly tested Methyl groups enhance lipophilicity; may improve membrane permeability.
(1E,4E)-1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one 4-nitrophenyl Industrial/Research use High purity (100%); safety data limited but nitro groups may pose hazards.
Asymmetric derivatives (e.g., dienone58) Pyridin-2-yl and benzimidazol-2-yl Antiproliferative (prostate cancer) 219–636× more potent than curcumin; asymmetric substitution enhances activity.

Substituent Effects on Physicochemical Properties

  • Ortho-substituted hydroxyls (e.g., 2-hydroxyphenyl in ) enhance fungicidal activity (79.2% inhibition at 500 µg/mL) .
  • Methoxy Groups : 3-Methoxy substituents (e.g., CB in ) improve neuroprotective effects by stabilizing radical intermediates and enhancing NRF2 pathway activation.
  • Halogenation : Chloro substituents (e.g., 2-chlorophenyl in ) increase electrophilicity and anti-parasitic activity, while 4-chloro derivatives exhibit structural rigidity conducive to crystallography studies .
  • Heteroaryl Groups : Imidazolyl and pyridinyl moieties () significantly boost anticancer potency, with symmetric heteroaryl derivatives showing 30–111× greater activity than curcumin .

Quantitative Structure-Activity Relationships (QSAR)

A QSAR study () evaluated antioxidant activities (IC₅₀) of derivatives:

  • M05 : (1E,4E)-1,5-Bis(3,4-dihydroxyphenyl)penta-1,4-dien-3-one showed high potency (IC₅₀ = 2.873 µM), attributed to electron-donating dihydroxyl groups.
  • M06 : 1,5-Bis(4-hydroxy-3,5-dimethoxyphenyl)penta-1,4-dien-3-one had reduced activity (IC₅₀ = 14.710 µM), indicating methoxy groups may sterically hinder radical scavenging.
  • M29: Dimethylamino-methyl derivatives exhibited the highest predicted activity (IC₅₀ = 0.647 µM), emphasizing the role of basicity and solubility .

Biological Activity

1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one, a monocarbonyl curcumin analogue, has garnered attention for its diverse biological activities. This compound is structurally related to dibenzylideneacetone (DBA) and exhibits properties that may be beneficial in various therapeutic contexts, including anticancer, anti-inflammatory, and antioxidant effects.

Target of Action

The compound acts primarily on various enzyme systems, particularly glutathione S-transferases (GSTs), which are crucial for detoxification processes in the body. Studies have shown that this compound can inhibit multiple GST isoenzymes, which may contribute to its anticancer properties by enhancing the efficacy of chemotherapeutic agents .

Mode of Action

The compound's biological activity is hypothesized to stem from its ability to scavenge free radicals and modulate oxidative stress pathways. Its structural similarity to other DBA analogs suggests potential interactions with biomolecules that could lead to enzyme inhibition or activation and alterations in gene expression.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various cell lines, suggesting its potential as a therapeutic agent in conditions characterized by oxidative damage .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been evaluated against prostate cancer cell lines (DU-145), showing effective inhibition of cell growth and induction of apoptosis through the modulation of GST activity .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential application in treating inflammatory diseases .

Inhibition Studies

A detailed study assessed the inhibitory effects of this compound on GST isoenzymes. The IC50 values ranged from 0.4 to 4.6 μM for various isoforms, indicating strong inhibition compared to other curcumin analogues .

IsoenzymeIC50 Value (μM)
hGSTA1-12.5
hGSTM1-13.0
hGSTP1-10.8

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and GST isoenzymes. The binding affinity suggests a stable interaction that could lead to effective inhibition of enzyme activity .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound can be effectively delivered using polymeric systems such as poly(lactic acid) (PLA) membranes. Controlled release mechanisms have been observed under varying pH conditions, enhancing its therapeutic potential by maintaining effective concentrations over time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one, and how can purity be validated?

  • Methodological Answer : The Horner-Wadsworth-Emmons reaction is a robust method for synthesizing this compound, enabling high yields (up to 99%) through ketone-aldol condensation. Ultrasonic-assisted synthesis under optimized conditions (e.g., 40°C for 60 minutes) can further enhance reaction efficiency and reduce byproducts . Purity validation requires HPLC (≥95% purity), complemented by 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, IR spectroscopy, and HRMS for structural confirmation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.8 ppm; conjugated dienone protons at δ 6.5–7.2 ppm). 13C^{13} \text{C} NMR confirms carbonyl (C=O) at ~190 ppm and conjugated carbons .
  • IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and phenolic O-H (~3400 cm1^{-1}) .
  • HPLC : Ensure ≥95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is crystallographic data for this compound obtained and interpreted?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL97 for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups and carbonyl oxygen). Thermal ellipsoid plots (ORTEP-3) visualize atomic displacement parameters at 50% probability .

Advanced Research Questions

Q. How do structural modifications (e.g., heteroaryl substitutions) enhance the compound’s anticancer activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that replacing phenyl groups with nitrogen-containing heterocycles (e.g., thiazole, pyridine) improves cytotoxicity. For example, bis(2-methyl-4-trifluoromethylthiazol-5-yl) derivatives show IC50_{50} values <1 µM in prostate cancer cells, attributed to increased electrophilicity and target binding . Quantitative SAR (QSAR) models can predict bioactivity based on electronic (HOMO-LUMO) and steric parameters .

Q. How can molecular dynamics (MD) simulations elucidate binding mechanisms with BCL-2 or other apoptotic targets?

  • Methodological Answer : MD simulations (e.g., using Gromacs) over 100 ns trajectories analyze ligand-protein stability. Binding free energy calculations (MMPBSA/GBSA) quantify interactions, identifying critical residues (e.g., BCL-2’s hydrophobic pocket). Synergistic docking (MLSD) with 5-FU reveals cooperative binding, reducing BCL-2’s antiapoptotic activity .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Dose-Response Profiling : Test multiple concentrations (e.g., 0.1–100 µM) in diverse cancer models (e.g., H460 NSCLC vs. PC-3 prostate cancer) to identify cell-type-specific sensitivities .
  • Mechanistic Validation : Use siRNA knockdown or Western blotting to confirm apoptosis markers (e.g., caspase-3 cleavage, PARP inhibition) and ER stress pathways (e.g., CHOP upregulation) .

Q. How do in silico and in vitro pharmacokinetic studies guide lead optimization?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration. For example, logP values >3 indicate high lipophilicity, necessitating formulation adjustments .
  • In Vivo Validation : Pharmacokinetic studies in rodents measure plasma half-life (e.g., 4–6 hours for thiazole derivatives) and metabolite profiling via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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